(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a bicyclic ring system with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic ring system, followed by the introduction of the alanylamino group and other functional groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Quaternary Ammonium Compounds: These compounds have similar antimicrobial properties but differ in their chemical structure and mechanism of action.
Uniqueness
(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32
Properties
CAS No. |
18014-11-4 |
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Molecular Formula |
C11H17N3O4S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
(2S,5R,6R)-6-(2-aminopropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-4(12)7(15)13-5-8(16)14-6(10(17)18)11(2,3)19-9(5)14/h4-6,9H,12H2,1-3H3,(H,13,15)(H,17,18)/t4?,5-,6+,9-/m1/s1 |
InChI Key |
RAKMDIQXGAATRN-WABGUNGASA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |
Origin of Product |
United States |
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